molecular formula C18H16N4O6S B11677227 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide

Cat. No.: B11677227
M. Wt: 416.4 g/mol
InChI Key: RFHMHTFTQIEESF-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethyl-1,2-oxazole.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride under basic conditions.

    Coupling with Nitrobenzamide: The final step involves coupling the sulfonamide intermediate with 3-nitrobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring and the nitro group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Products may include oxazole N-oxides and nitro group derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The nitrobenzamide moiety may contribute to the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Comparison:

  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
  • 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide: Contains an amino group instead of the nitrobenzamide moiety, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C18H16N4O6S

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C18H16N4O6S/c1-11-12(2)20-28-18(11)21-29(26,27)16-8-6-14(7-9-16)19-17(23)13-4-3-5-15(10-13)22(24)25/h3-10,21H,1-2H3,(H,19,23)

InChI Key

RFHMHTFTQIEESF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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